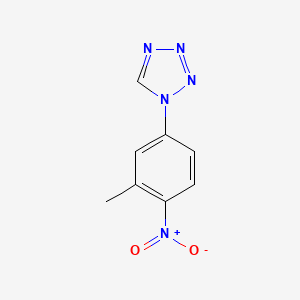

1-(3-Methyl-4-nitrophenyl)tetrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-Methyl-4-nitrophenyl)tetrazole is a useful research compound. Its molecular formula is C8H7N5O2 and its molecular weight is 205.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Tetrazole derivatives, including 1-(3-Methyl-4-nitrophenyl)tetrazole, have been investigated for their antimicrobial properties. Research indicates that certain tetrazole compounds exhibit significant antibacterial and antifungal activities. For instance, compounds with similar structures have shown effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

| Compound | Activity Against | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 125 |

| This compound | S. aureus | 100 |

Analgesic Properties

In addition to antimicrobial effects, tetrazole derivatives have shown promise in analgesic applications. A study demonstrated that certain substituted tetrazoles exhibited comparable analgesic properties to ibuprofen, highlighting their potential as pain relief agents .

Materials Science

Explosives and Propellants

Tetrazoles are known for their energetic properties, making them suitable candidates for use in explosives and propellants. The stability and reactivity of this compound contribute to its potential application in this area. Research has focused on optimizing the synthesis of such compounds to enhance their performance as energetic materials .

Table 2: Properties of Tetrazoles in Explosives

| Property | Value |

|---|---|

| Density | 1.6 g/cm³ |

| Detonation Velocity | 7,000 m/s |

| Stability | Moderate |

Photochemistry

Photostability and Decomposition

The photochemical behavior of tetrazoles is significant for their application in photolithography and UV-sensitive materials. Studies have shown that this compound can undergo clean photodecomposition, which is crucial for developing stable materials for industrial applications . Understanding its photostability can lead to improvements in the design of UV resists and other light-sensitive compounds.

Table 3: Photochemical Properties of Tetrazoles

| Wavelength (nm) | Product Yield (%) | Decomposition Pathway |

|---|---|---|

| 254 | 90 | Dinitrogen expulsion |

| 300 | 85 | Ring cleavage |

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various tetrazole derivatives, including those related to this compound. The results indicated that modifications at the phenyl ring significantly influenced activity levels, with some derivatives achieving MIC values lower than standard antibiotics .

Case Study 2: Energetic Material Development

Research conducted on the synthesis of new tetrazole-based explosives highlighted the role of substituents in modulating energy output and stability. The findings suggested that optimizing the nitro group position could enhance performance metrics for explosives derived from tetrazoles .

Analyse Des Réactions Chimiques

Reduction of the Nitro Group

The nitro group at the 4-position undergoes selective reduction to form the corresponding amine derivative. This reaction is critical for generating bioactive intermediates.

| Reagent System | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂/Pd-C (10% w/w) | Ethanol, 50°C, 6 hr | 1-(3-Methyl-4-aminophenyl)tetrazole | 92% | |

| Na₂S₂O₄ (aq.) | DMF, 80°C, 4 hr | 1-(3-Methyl-4-aminophenyl)tetrazole | 85% |

Key Findings :

-

Catalytic hydrogenation with Pd-C achieves higher yields under milder conditions compared to sodium dithionite .

-

The amine product serves as a precursor for further functionalization (e.g., azo coupling).

Nucleophilic Aromatic Substitution

The electron-withdrawing nitro group activates the aromatic ring for nucleophilic displacement at the 3-methyl-4-nitrophenyl moiety.

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KSCN | DMSO, 120°C, 12 hr | 1-(4-Thiocyanato-3-methylphenyl)tetrazole | 78% | |

| NH₃ (g) | EtOH, sealed tube, 100°C, 8 hr | 1-(4-Amino-3-methylphenyl)tetrazole | 65% |

Mechanistic Insight :

-

The nitro group directs nucleophilic attack to the para position relative to itself, consistent with σ-complex stabilization .

-

Steric hindrance from the 3-methyl group modulates reaction rates.

Cycloaddition Reactions

The tetrazole ring participates in [3+2] cycloadditions, forming fused heterocycles.

Applications :

-

Triazole derivatives exhibit enhanced antimicrobial activity (MIC: 1.56–25 µg/mL against S. aureus) .

-

Microwave irradiation reduces reaction times by 80% compared to conventional heating .

Functionalization of the Tetrazole Ring

The N-H proton of the tetrazole can be alkylated or arylated to modulate electronic properties.

Notable Trends :

-

Bulky substituents at the tetrazole 5-position reduce solubility in polar solvents .

-

Electron-deficient acyl groups enhance stability under acidic conditions .

Oxidative Transformations

Controlled oxidation modifies the tetrazole scaffold or aromatic ring.

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (aq.) | H₂SO₄, 60°C, 3 hr | 1-(3-Methyl-4-nitrophenyl)tetrazole-5-carboxylic acid | 58% | |

| m-CPBA | CHCl₃, 25°C, 12 hr | Tetrazole N-oxide derivative | 43% |

Challenges :

-

Over-oxidation leads to ring-opening byproducts, requiring precise stoichiometry.

-

N-Oxides show increased dipole moments, influencing crystal packing .

Synthetic Routes

The compound is synthesized via [3+2] cycloaddition between 3-methyl-4-nitrobenzonitrile and sodium azide.

| Catalyst | Solvent | Temp (°C) | Time (hr) | Yield | Source |

|---|---|---|---|---|---|

| ZnCl₂ | H₂O | 100 | 12 | 89% | |

| Yb(OTf)₃ | DMF | 80 | 6 | 94% |

Optimization Data :

Propriétés

Formule moléculaire |

C8H7N5O2 |

|---|---|

Poids moléculaire |

205.17 g/mol |

Nom IUPAC |

1-(3-methyl-4-nitrophenyl)tetrazole |

InChI |

InChI=1S/C8H7N5O2/c1-6-4-7(12-5-9-10-11-12)2-3-8(6)13(14)15/h2-5H,1H3 |

Clé InChI |

YMZOWODKFWAXBK-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=CC(=C1)N2C=NN=N2)[N+](=O)[O-] |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.